4-(trans-4-Butylcyclohexyl)phenylboronic acid
Description
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Properties
IUPAC Name |
[4-(4-butylcyclohexyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BO2/c1-2-3-4-13-5-7-14(8-6-13)15-9-11-16(12-10-15)17(18)19/h9-14,18-19H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAPVHVFVQKPDAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2CCC(CC2)CCCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40572953 | |
| Record name | [4-(4-Butylcyclohexyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40572953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
315220-11-2 | |
| Record name | [4-(4-Butylcyclohexyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40572953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-(trans-4-Butylcyclohexyl)phenylboronic acid chemical properties
An In-Depth Technical Guide to 4-(trans-4-Butylcyclohexyl)phenylboronic Acid: Properties, Reactivity, and Applications
Introduction
This compound is a bifunctional organic compound featuring a rigid phenylboronic acid core and a flexible, non-polar trans-4-butylcyclohexyl substituent. This unique structural combination makes it a highly valuable intermediate in modern synthetic chemistry. While the boronic acid moiety provides a reactive handle for palladium-catalyzed cross-coupling reactions, the butylcyclohexyl group imparts specific physical properties, such as enhanced solubility in organic solvents and the ability to influence the mesogenic (liquid crystalline) phases of larger molecules. This guide offers a comprehensive overview of its chemical properties, core reactivity, and applications, with a focus on its pivotal role in the Suzuki-Miyaura coupling reaction, providing researchers and drug development professionals with a detailed technical resource.
Core Chemical and Physical Properties
The defining characteristics of this compound are summarized below. These properties are fundamental to its handling, storage, and application in synthetic protocols.
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₅BO₂ | [1] |
| Molecular Weight | 260.18 g/mol | [1] |
| Appearance | Typically a white to off-white crystalline powder or solid. | |
| Solubility | Generally soluble in polar organic solvents like methanol, and slightly soluble in chloroform and DMSO.[2][3] Its large alkyl group enhances solubility in less polar solvents compared to unsubstituted phenylboronic acid. | |
| Storage | Store in a cool, dark, and dry place under an inert atmosphere. Boronic acids are sensitive to air and moisture and can undergo dehydration to form cyclic boroxine anhydrides.[4] |
Spectroscopic and Structural Characterization
Spectroscopic analysis is crucial for verifying the identity and purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum will exhibit characteristic signals for both the aromatic and aliphatic portions of the molecule. Aromatic protons on the phenyl ring will appear as two doublets in the downfield region (typically δ 7.0-8.0 ppm). The protons of the cyclohexyl ring and the butyl chain will produce a series of complex multiplets in the upfield aliphatic region (typically δ 0.8-2.5 ppm). The two hydroxyl protons of the boronic acid group often appear as a broad singlet, which is D₂O exchangeable.
-
¹³C NMR: The carbon spectrum will show distinct signals for the aromatic carbons, with the carbon atom bonded to the boron appearing at a characteristic chemical shift.[5] Multiple signals corresponding to the different carbon environments within the butylcyclohexyl moiety will be observed in the aliphatic region.
Infrared (IR) Spectroscopy
The IR spectrum provides confirmation of key functional groups. Expected absorption bands include:
-
A broad O-H stretching band around 3200-3500 cm⁻¹ for the hydroxyl groups of the boronic acid.
-
C-H stretching vibrations just below 3000 cm⁻¹ for the aliphatic cyclohexyl and butyl groups.
-
Aromatic C=C stretching absorptions in the 1600-1450 cm⁻¹ region.
-
A strong B-O stretching band, typically observed around 1350 cm⁻¹.[6]
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. Under appropriate ionization conditions, the mass spectrum will show a prominent peak corresponding to the molecular ion [M]⁺ or related fragments, such as the loss of water. The fragmentation pattern can provide further structural information.[7]
Chemical Reactivity and Synthetic Applications
The primary utility of this compound stems from its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.
The Suzuki-Miyaura Coupling Reaction: A Mechanistic Overview
The Suzuki-Miyaura reaction is a powerful and versatile method for forming carbon-carbon bonds, typically between sp²-hybridized carbon atoms.[8] The reaction couples an organoboron compound (like this compound) with an organic halide or triflate in the presence of a palladium catalyst and a base.
The catalytic cycle involves three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (Ar-X) to form a Pd(II) complex.
-
Transmetalation: The boronic acid, activated by a base, transfers its organic group (the 4-(trans-4-butylcyclohexyl)phenyl moiety) to the palladium center, displacing the halide. The base is crucial here; it reacts with the boronic acid to form a more nucleophilic boronate species, facilitating the transfer.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst, which re-enters the cycle.
Caption: Fig. 1: Catalytic cycle of the Suzuki-Miyaura coupling.
Field-Proven Insights: Causality in Experimental Design
-
Choice of Catalyst: Palladium complexes with phosphine ligands, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), are commonly used. The ligands stabilize the Pd(0) state and influence the rates of oxidative addition and reductive elimination. For less reactive halides (e.g., chlorides), more electron-rich and bulky phosphine ligands are often required to promote the initial oxidative addition step.
-
Role of the Base: The base is not merely a spectator. Its primary role is to activate the boronic acid by forming a boronate complex ([R-B(OH)₃]⁻). This increases the nucleophilicity of the organic group, making the transfer to the electron-deficient palladium center (transmetalation) kinetically favorable. The choice of base (e.g., CsF, K₂CO₃, Na₂CO₃) can significantly impact reaction efficiency and is often substrate-dependent.[9]
-
Solvent System: A variety of solvents can be employed, often as biphasic mixtures (e.g., toluene/water, THF/water). The aqueous phase helps to dissolve the inorganic base, while the organic phase dissolves the catalyst and organic substrates. The phase transfer facilitates the interaction between the activated boronate and the palladium complex.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general, self-validating workflow for coupling this compound with an aryl bromide.
Caption: Fig. 2: General workflow for a Suzuki-Miyaura coupling experiment.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.1 eq.), the desired aryl bromide (1.0 eq.), and potassium carbonate (2.0-3.0 eq.).
-
Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and an inert gas (e.g., Argon or Nitrogen) three times to remove oxygen, which can deactivate the catalyst.
-
Solvent and Catalyst Addition: Add a degassed solvent mixture (e.g., 4:1 Toluene/Water) via syringe. Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) under a positive pressure of inert gas.
-
Reaction Execution: Heat the reaction mixture to 90 °C and stir vigorously. The reaction's progress can be monitored by thin-layer chromatography (TLC) by observing the consumption of the starting aryl bromide.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel. Wash sequentially with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification and Validation: Purify the resulting crude solid or oil via flash column chromatography on silica gel. The structure and purity of the final product should be confirmed by NMR and mass spectrometry.
Applications in Materials Science and Pharmaceuticals
The unique structure of this compound makes it a key building block in several advanced fields:
-
Liquid Crystals: The rigid phenyl core coupled with the flexible butylcyclohexyl tail is a classic design for creating calamitic (rod-shaped) liquid crystals. Molecules derived from this acid are used in liquid crystal displays (LCDs).[10]
-
Organic Electronics: As a building block for biaryl and oligo-aryl structures, it is used in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs) and other organic electronic devices.[10]
-
Pharmaceutical Intermediates: The Suzuki-Miyaura coupling is a cornerstone of modern medicinal chemistry for constructing complex, biologically active molecules.[11] This boronic acid serves as a precursor for introducing the bulky, lipophilic butylcyclohexylphenyl moiety into drug candidates, which can modulate properties like receptor binding and metabolic stability.
Safety, Handling, and Storage
Proper handling and storage are essential for maintaining the integrity of this compound and ensuring laboratory safety.
Safety Precautions:
-
Hazard Classification: Phenylboronic acid and its derivatives are generally classified as harmful if swallowed and can cause skin and serious eye irritation.[12] May cause respiratory irritation.[12]
-
Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood while wearing appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[13]
-
Handling: Avoid creating dust. Wash hands thoroughly after handling.[4]
Storage and Stability:
-
Hygroscopic Nature: Boronic acids are hygroscopic and can absorb moisture from the air.[3]
-
Dehydration: Upon exposure to air or heat, phenylboronic acids can undergo intermolecular dehydration to form a stable, trimeric anhydride known as a boroxine.[14] This process is often reversible upon treatment with water. To ensure reactivity and accurate stoichiometry, it is critical to store the compound in a tightly sealed container under an inert atmosphere (e.g., in a desiccator or glovebox).[4]
Conclusion
This compound is a highly versatile and synthetically important building block. Its well-defined reactivity in the Suzuki-Miyaura coupling, combined with the unique physical characteristics imparted by the butylcyclohexyl group, makes it an indispensable tool for chemists in materials science, organic electronics, and pharmaceutical development. A thorough understanding of its properties, reactivity, and handling requirements, as outlined in this guide, is paramount for its successful application in research and development.
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- Chem-Impex. 4-tert-Butylphenylboronic acid.
- BLD Pharm. 4-trans(4-n-Butylcyclohexyl)phenylboronicacid.
- Fisher Scientific. 4-(trans-4-Propylcyclohexyl)phenylboronic Acid (contains varying amounts of Anhydride), TCI America.
- ChemScene. (4-(trans-4-Ethylcyclohexyl)phenyl)boronic acid.
- TCI EUROPE N.V. 4-(trans-4-Pentylcyclohexyl)phenylboronic Acid.
- TCI Chemicals. 4-(trans-4-Propylcyclohexyl)phenylboronic Acid.
- ChemicalBook. TRANS-4-TERT-BUTYLCYCLOHEXANOL(21862-63-5) IR Spectrum.
- TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.
- Thermo Fisher Scientific.
- CymitQuimica. 4-(trans-4-Pentylcyclohexyl)phenylboronic acid.
- ResearchGate. Scheme 12 The Suzuki-Miyaura cross-coupling of 4-bromobenzoic acid with....
- Carl ROTH.
- SpringerLink. (2020-06-06). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.
- Sigma-Aldrich. (2025-10-15).
- PubMed. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid.
- Mediterranean Journal of Chemistry. (2017-11-02).
- Sigma-Aldrich. 4-tert-Butylphenylboronic acid = 95.0.
- ResearchGate. (Top) The equilibriums involved when mixing phenylboronic acid 1 with....
- pubs.acs.org. (2004-05-15). Infrared Detection of a Phenylboronic Acid Terminated Alkane Thiol Monolayer on Gold Surfaces.
- CDH Fine Chemical.
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- The Royal Society of Chemistry.
- Theranostics.
- ChemicalBook. Phenylboronic acid(98-80-6)IR1.
- Sigma-Aldrich. 4-(N-Boc-amino)phenylboronic acid = 95.0.
- MDPI. (2019-11-08). The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids.
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- PubChem - NIH. 4-tert-Butylphenylboronic acid.
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Navigating the Safety Landscape of 4-(trans-4-Butylcyclohexyl)phenylboronic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the innovative landscape of pharmaceutical research and materials science, arylboronic acids are indispensable building blocks. Among these, 4-(trans-4-Butylcyclohexyl)phenylboronic acid stands out for its utility in creating complex molecules. However, realizing its full potential necessitates a thorough understanding of its safety profile and handling requirements. This technical guide offers a comprehensive overview of the material safety data for this compound, drawing upon data from structurally similar compounds to provide a robust framework for its safe and effective use in the laboratory.
Chemical Identity and Physicochemical Properties
| Property | Anticipated Value/Characteristic | Rationale |
| Molecular Formula | C₁₆H₂₅BO₂ | Based on chemical structure. |
| Molecular Weight | 260.18 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Typical for many arylboronic acids. |
| Solubility | Likely soluble in organic solvents (e.g., methanol, ethanol, DMSO, DMF). Limited solubility in water. | The large, nonpolar butylcyclohexyl group will dominate the solubility profile. |
| Stability | May be hygroscopic and air-sensitive.[1] | Phenylboronic acid is known to be hygroscopic and air-sensitive.[1] The boronic acid moiety is susceptible to dehydration to form boroxines (anhydrides). |
Hazard Identification and Classification
Direct toxicological data for this compound is limited. Therefore, hazard identification is based on the known profiles of the parent compound, phenylboronic acid, and a closer structural analog, cyclohexylboronic acid.
GHS Hazard Classification (Inferred)
Based on available data for analogous compounds, the following Globally Harmonized System (GHS) classifications are anticipated:
| Hazard Class | Hazard Category | Hazard Statement | Basis of Classification |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed.[2][3][4] | Phenylboronic acid is classified as Acute Tox. 4.[2][3][4] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[5] | Cyclohexylboronic acid is classified as causing skin irritation.[5] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation.[5] | Cyclohexylboronic acid is classified as causing serious eye irritation.[5] |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation.[5] | Cyclohexylboronic acid is classified as potentially causing respiratory irritation.[5] |
Visualizing the Hazard Profile
Caption: Inferred GHS Hazard Classification Flowchart.
Safe Handling and Storage Protocols
Adherence to strict laboratory safety protocols is paramount when working with this compound. The following procedures are based on best practices for handling substituted phenylboronic acids.
3.1. Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to minimize exposure.
| PPE Item | Specifications | Rationale |
| Eye Protection | Chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards. | Protects against dust particles and splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Gloves should be inspected before use and disposed of properly after handling. | Prevents skin contact and irritation. |
| Body Protection | A laboratory coat or chemical-resistant apron. | Protects against spills and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood.[1][3] If dust formation is significant, a NIOSH-approved respirator may be necessary. | Minimizes inhalation of airborne particles. |
3.2. Engineering Controls
| Control Measure | Description | Purpose |
| Ventilation | Work should be conducted in a well-ventilated laboratory. A chemical fume hood is highly recommended for all manipulations.[1][3] | To control exposure to airborne dust and potential vapors. |
| Eyewash Stations and Safety Showers | Must be readily accessible in the immediate work area.[1] | For immediate decontamination in case of eye or skin contact. |
3.3. Handling Procedures
-
Preparation: Before handling, ensure all necessary PPE is worn and engineering controls are functioning correctly. Review the experimental protocol and have all necessary equipment and reagents ready.
-
Dispensing: Avoid creating dust when weighing or transferring the solid material.[1] Use a spatula and weigh the compound in a fume hood.
-
Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases.[1]
-
General Hygiene: Do not eat, drink, or smoke in the laboratory.[1][3] Wash hands thoroughly after handling the compound, even if gloves were worn.[3]
3.4. Storage
| Storage Condition | Recommendation | Justification |
| Container | Keep the container tightly closed in a dry and well-ventilated place.[1] | To prevent moisture absorption and degradation. |
| Atmosphere | For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).[1] | To minimize oxidation and decomposition. |
| Temperature | Store in a cool place. Refrigeration may be recommended to maintain product quality.[1] | To slow down potential degradation pathways. |
First-Aid and Emergency Procedures
In the event of exposure or a spill, immediate and appropriate action is crucial.
4.1. First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Ingestion | If swallowed, call a POISON CENTER or doctor/physician immediately.[2] Rinse mouth with water.[1][2] Do NOT induce vomiting. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1] Remove contaminated clothing. If skin irritation occurs, get medical advice/attention. |
| Eye Contact | Immediately rinse eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do. Continue rinsing. Get medical attention. |
4.2. Spill Response Protocol
A systematic approach is necessary to safely manage a spill of this compound.
Caption: Spill Response Workflow.
Disposal Considerations
Chemical waste must be handled and disposed of in accordance with all local, state, and federal regulations.
-
Waste Characterization: Unused or contaminated this compound should be treated as hazardous chemical waste.
-
Containerization: Collect waste in a clearly labeled, sealed, and appropriate container.
-
Disposal Vendor: Contact your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company for proper disposal procedures. Do not dispose of down the drain or in regular trash.
Conclusion: A Commitment to Safety
While this compound is a valuable tool in chemical synthesis, a proactive and informed approach to safety is non-negotiable. By understanding its potential hazards based on analogous compounds and implementing the robust handling, storage, and emergency procedures outlined in this guide, researchers can confidently and safely harness its synthetic utility. Always consult with your institution's safety office for specific guidance and protocols.
References
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A Comprehensive Spectroscopic Guide to 4-(trans-4-Butylcyclohexyl)phenylboronic Acid
Introduction
4-(trans-4-Butylcyclohexyl)phenylboronic acid is a bifunctional organic compound featuring a rigid phenylboronic acid moiety and a flexible, non-polar trans-butylcyclohexyl group. This unique amphiphilic architecture makes it a valuable building block in materials science, particularly in the synthesis of liquid crystals where it contributes to the formation of desired mesophases.[1] Its utility also extends to organic synthesis as a key substrate in Suzuki-Miyaura cross-coupling reactions for the construction of complex molecular frameworks.[2]
This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data of this compound. As a Senior Application Scientist, my objective is to move beyond a simple recitation of data, instead focusing on the causal relationships between the molecule's structure and its spectral signature. We will explore the rationale behind spectral assignments and detail robust, self-validating protocols for data acquisition, ensuring that researchers, scientists, and drug development professionals can confidently identify and characterize this compound.
Molecular Structure and Spectroscopic Correlation
To facilitate a clear discussion of the spectroscopic data, the molecular structure of this compound is presented below with systematic atom numbering. This numbering will be used consistently for all spectral assignments.
Caption: Standard workflow for spectroscopic characterization.
NMR Spectroscopy Protocol
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for boronic acids as it minimizes the formation of cyclic anhydride (boroxine) trimers, which can complicate spectra. [3] * Cap the tube and gently agitate until the sample is fully dissolved.
-
-
Instrument Parameters (400 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single-pulse (e.g., zg30).
-
Number of Scans (NS): 16 (increase if sample is dilute).
-
Relaxation Delay (D1): 2 seconds.
-
Spectral Width (SW): 16 ppm.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse (e.g., zgpg30).
-
Number of Scans (NS): 1024 or more, as ¹³C is less sensitive.
-
Relaxation Delay (D1): 2 seconds.
-
Spectral Width (SW): 240 ppm.
-
-
-
Validation Check:
-
After acquiring the initial ¹H spectrum, add one drop of D₂O to the NMR tube, shake well, and re-acquire the spectrum. The disappearance of the broad singlet attributed to the B(OH)₂ protons validates its assignment.
-
FT-IR Spectroscopy Protocol
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.
-
Acquire a background spectrum of the clean, empty crystal. This is a critical step for data integrity.
-
Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage.
-
Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
-
Instrument Parameters (FT-IR Spectrometer):
-
Spectral Range: 4000 - 650 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 32.
-
Mode: Absorbance.
-
-
Validation Check:
-
The final spectrum should be free of atmospheric CO₂ (sharp peaks around 2360 cm⁻¹) and water vapor (sharp, rotational lines in the 3600-3800 cm⁻¹ and 1600-1800 cm⁻¹ regions), indicating a successful background subtraction. The presence of the very broad O-H band and the strong B-O band confirms the integrity of the boronic acid functionality.
-
Conclusion
The structural identity of this compound is unequivocally confirmed by a synergistic analysis of its NMR and IR spectra. The ¹H and ¹³C NMR spectra provide a detailed map of the hydrogen and carbon framework, with the 1,4-disubstituted aromatic pattern and distinct aliphatic signals corroborating the connectivity. Crucially, IR spectroscopy provides definitive evidence for the key boronic acid functional group through its characteristic broad O-H and strong B-O stretching vibrations. By following the robust experimental protocols outlined in this guide, researchers can generate high-fidelity data, enabling confident structural verification and quality control for applications ranging from materials science to synthetic chemistry.
References
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He, H., & Troya, D. (2004). Infrared Detection of a Phenylboronic Acid Terminated Alkane Thiol Monolayer on Gold Surfaces. Analytical Chemistry, 76(10), 2864–2871. Available at: [Link]
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Wiedemann, J., et al. (2017). Simultaneous Disulfide and Boronic Acid Ester Exchange in Dynamic Combinatorial Libraries. Angewandte Chemie International Edition, 56(32), 9410-9414. (Diagram illustrating boroxine formation available at: [Link])
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Lappert, M. F. (1968). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Canadian Journal of Chemistry, 46(10), 1653-1658. Available at: [Link]
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ResearchGate. Request PDF: Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Available at: [Link]
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Canadian Science Publishing. Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2024). Exploring the Potential of [4-(Trans-4-N-Propylcyclohexyl)Phenyl]Boronic Acid in Novel Material Development. Available at: [Link]
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The Aliphatic-Aromatic Interface: A Technical Guide to the Applications of 4-(trans-4-Butylcyclohexyl)phenylboronic Acid in Advanced Organic Synthesis
Abstract
This technical guide provides an in-depth exploration of the key applications of 4-(trans-4-butylcyclohexyl)phenylboronic acid in modern organic synthesis. This versatile building block, uniquely featuring both a reactive boronic acid moiety and a bulky, non-polar cyclohexyl group, has carved a significant niche in the synthesis of high-performance materials and complex organic molecules. We will delve into its pivotal role in Suzuki-Miyaura cross-coupling reactions, its foundational contribution to the field of liquid crystals, and its emerging potential in medicinal chemistry and organic electronics. This guide is intended for researchers, scientists, and professionals in drug development and materials science, offering both foundational knowledge and practical insights into the utilization of this powerful synthetic tool.
Introduction: The Unique Structural Attributes of this compound
At the heart of this compound's utility lies its distinct molecular architecture. The phenylboronic acid group is a cornerstone of modern cross-coupling chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and selectivity. The true distinguishing feature, however, is the trans-4-butylcyclohexyl substituent. This bulky, aliphatic ring, held in a rigid trans conformation, imparts several crucial properties to the parent molecule and its derivatives:
-
Enhanced Solubility: The non-polar nature of the butylcyclohexyl group often improves solubility in organic solvents, facilitating reaction setup and purification.
-
Steric Influence: The significant steric bulk of the substituent can influence the regioselectivity of reactions and the final conformation of the synthesized molecules.
-
Induction of Mesomorphism: The rigid, elongated shape of the trans-cyclohexyl ring is a key structural motif for inducing liquid crystalline phases (mesophases) in organic molecules.[1]
-
Modulation of Electronic Properties: While primarily an aliphatic group, its presence can subtly influence the electronic properties of the aromatic ring, impacting the performance of organic electronic materials.
This guide will explore how these fundamental characteristics are leveraged across various domains of organic synthesis.
The Workhorse Reaction: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is arguably the most prominent application of this compound. This palladium-catalyzed cross-coupling of the boronic acid with an organic halide (or triflate) is a powerful method for constructing biaryl structures, which are prevalent in liquid crystals, pharmaceuticals, and organic electronic materials.[2][3]
Mechanistic Rationale
The enduring success of the Suzuki-Miyaura coupling lies in its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids. The catalytic cycle, as illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and preventing side reactions such as homocoupling of the boronic acid.
Experimental Protocol: Synthesis of a Biaryl Compound
The following is a representative, self-validating protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide. The specific conditions may require optimization depending on the nature of the aryl halide.
Materials:
| Reagent | Molar Eq. | Purity | Supplier Example |
| 4-Bromoanisole | 1.0 | >98% | Sigma-Aldrich |
| This compound | 1.1 | >97% | TCI Chemicals |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 0.02 | 99% | Strem Chemicals |
| Sodium Carbonate (Na₂CO₃) | 2.0 | >99.5% | Fisher Scientific |
| Toluene | - | Anhydrous | Acros Organics |
| Ethanol | - | 200 Proof | Decon Labs |
| Water | - | Deionized | - |
Procedure:
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoanisole (1.0 mmol, 187 mg) and this compound (1.1 mmol, 286 mg).
-
Solvent and Base Addition: Add toluene (20 mL), ethanol (5 mL), and an aqueous solution of sodium carbonate (2.0 M, 2.0 mmol, 1.0 mL).
-
Inert Atmosphere: Purge the flask with argon or nitrogen for 15 minutes to remove oxygen.
-
Catalyst Addition: Under a positive pressure of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.02 mmol, 23 mg).
-
Reaction: Heat the reaction mixture to reflux (approximately 85-90 °C) with vigorous stirring for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add water (20 mL) and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired biaryl product.
Application in Liquid Crystal Synthesis
The synthesis of liquid crystals (LCs) is a primary application of this compound. The rigid, rod-like structure imparted by the trans-cyclohexyl ring is a key feature for promoting the formation of nematic and other mesophases.[4][5] Molecules containing this moiety often exhibit a wide nematic range and are crucial components in liquid crystal displays (LCDs).
Structure-Property Relationship
The introduction of the 4-(trans-4-butylcyclohexyl)phenyl group into a molecule significantly influences its mesomorphic properties. The butylcyclohexyl group, being non-aromatic and flexible in its alkyl chain, contributes to a lower melting point and a broader liquid crystal phase range compared to purely aromatic analogues.[1][6] The overall elongated and rigid structure is maintained, which is essential for the anisotropic properties required for liquid crystallinity.
Representative Liquid Crystal Properties
The following table presents representative data for liquid crystals containing the 4-(trans-4-alkylcyclohexyl)phenyl core, illustrating the effect of the alkyl chain length on the mesomorphic properties.
| Alkyl Group (R) | Crystal to Nematic Transition (°C) | Nematic to Isotropic Transition (Clearing Point, °C) |
| Propyl | 30 | 70 |
| Butyl | 12 | 80 |
| Pentyl | 24 | 80.5 |
Note: Data is representative and compiled from various sources for structurally similar compounds. Specific values can vary based on the full molecular structure.
Emerging Applications in Medicinal Chemistry and Drug Discovery
While less established than its role in materials science, the 4-(trans-4-butylcyclohexyl)phenyl moiety is of growing interest in medicinal chemistry. Boronic acids, in general, are recognized as important pharmacophores and have been incorporated into approved drugs.[7][8] The lipophilic and rigid nature of the butylcyclohexylphenyl group can be exploited to enhance binding to specific biological targets and improve pharmacokinetic properties.
Rationale for Use in Drug Design
The incorporation of the 4-(trans-4-butylcyclohexyl)phenyl group into a drug candidate can:
-
Increase Lipophilicity: This can enhance membrane permeability and oral bioavailability.
-
Provide a Rigid Scaffold: The defined geometry of the trans-cyclohexyl ring can help to lock the molecule into a bioactive conformation, improving binding affinity for a target receptor or enzyme.
-
Serve as a Bioisostere: This group can act as a bioisostere for other cyclic or aromatic systems, allowing for the fine-tuning of a molecule's properties while maintaining its overall shape.[7]
Phenylboronic acid-based structures, in general, have been investigated for their potential in developing targeted drug delivery systems, particularly for cancer therapy, due to their affinity for sialic acid residues that are often overexpressed on cancer cells.[9][10]
Applications in Organic Electronics
The unique combination of a conjugated phenyl system and a bulky, insulating aliphatic group makes this compound a valuable building block for organic electronic materials, particularly for Organic Light-Emitting Diodes (OLEDs).
Role in OLED Materials
In OLEDs, materials derived from this boronic acid can be used in:
-
Host Materials: The bulky cyclohexyl groups can help to prevent the aggregation of emissive guest molecules, reducing concentration quenching and improving the efficiency and lifetime of the device.
-
Hole Transport Layers (HTLs): The phenyl group can participate in charge transport, while the aliphatic moiety can be used to tune the material's morphology and solubility for solution-based processing.
-
Emissive Layer (EML): As part of a larger conjugated system, it can contribute to the core of a blue or deep-blue emitter, where stability and color purity are paramount.[2]
The ability to synthesize complex organic semiconductors with tailored properties is a significant advantage of using versatile building blocks like this compound.[2]
Conclusion
This compound stands out as a uniquely versatile reagent in organic synthesis. Its bifunctional nature, combining the reactive potential of a boronic acid with the structure-directing and property-modifying influence of a trans-butylcyclohexyl group, has made it an indispensable tool in the creation of advanced functional materials. From the ubiquitous liquid crystal displays that shape our interaction with technology to the frontiers of medicinal chemistry and organic electronics, the impact of this molecule is both profound and expanding. The continued exploration of its synthetic potential promises to yield even more innovative materials and molecules in the years to come.
References
-
MDPI. (2021). Vertical Orientation of Liquid Crystal on Comb-Like 4-(trans-4-alkylcyclohexyl)phenoxymethyl-substituted Polystyrene Containing Liquid Crystal Precursor. Polymers, 13(9), 1357. Available from: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2026). Exploring the Potential of [4-(Trans-4-N-Propylcyclohexyl)Phenyl]Boronic Acid in Novel Material Development. Available from: [Link]
-
SciELO México. (2016). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química, 27(4), 273-278. Available from: [Link]
-
ResearchGate. (2009). The Synthesis and Property of Liquid Crystalline 4-Alkoxyl-4″-Cyano-p-Terphenyls. Molecular Crystals and Liquid Crystals, 508(1), 123-132. Available from: [Link]
-
YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available from: [Link]
-
Elsevier. (2023). Structure-Property relationships of emulsifiers for liquid crystal formation. Current Opinion in Colloid & Interface Science, 67, 101736. Available from: [Link]
-
PubMed. (2002). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Organic Letters, 4(11), 1863-1866. Available from: [Link]
-
PubMed. (2018). Phenylboronic Acid-polymers for Biomedical Applications. Current Medicinal Chemistry, 25(39), 5349-5369. Available from: [Link]
-
RSC Publishing. (2023). Phenylboronic acid-derived nanovectors for gene/drug delivery by targeting cell surface glycans. Materials Advances, 4, 5083-5100. Available from: [Link]
-
Beilstein Journals. (2016). Synthesis, liquid crystalline behaviour and structure–property relationships of 1,3-bis(5-substituted-1,3,4-oxadiazol-2-yl)benzenes. Beilstein Journal of Organic Chemistry, 12, 1968-1977. Available from: [Link]
-
LillOA. (2023). Chemical Characterization and Thermal Analysis of Recovered Liquid Crystals. Crystals, 13(7), 1064. Available from: [Link]
-
PMC - NIH. (2021). Solvent-Free Mechanochemical Synthesis of High Transition Biphenyltetracarboxydiimide Liquid Crystals. Molecules, 26(10), 2994. Available from: [Link]
-
ResearchGate. (2013). Some Physical Properties of Mesogenic 4-(trans-4′-n-Alkylcyclohexyl) Isothiocyanatobenzenes. Phase Transitions, 86(10), 1031-1041. Available from: [Link]
-
YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. Available from: [Link]
-
MDPI. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. Available from: [Link]
-
ResearchGate. (2018). Suzuki-Miyaura cross-coupling of 4-bromoanisole with phenylboronic acid in the presence of Pd-bpydc-Nd (3) when various bases are employed. Available from: [Link]
-
PMC - PubMed Central. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals, 14(10), 1044. Available from: [Link]
-
PubChem. (n.d.). 4-(trans-4-propylcyclohexyl)phenylboronic acid. Available from: [Link]
-
Exaly. (n.d.). Novel fluorinated liquid crystals. Part 9. - Synthesis and mesomorphic properties of 4-(n-Alkoxycarbonyl)phenyl 4-[(4-n-alkoxy-2,3,5,6- tetrafluorophenyl)ethynyl]benzoates. Available from: [Link]
Sources
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- 2. nbinno.com [nbinno.com]
- 3. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 4. researchgate.net [researchgate.net]
- 5. Archives Ouvertes de l'Université de Lille [lilloa.univ-lille.fr]
- 6. Structure-Property relationships of emulsifiers for liquid crystal formation | [connect.in-cosmetics.com]
- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]
- 8. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phenylboronic Acid-polymers for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phenylboronic acid-derived nanovectors for gene/drug delivery by targeting cell surface glycans - RSC Pharmaceutics (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 4-(trans-4-Butylcyclohexyl)phenylboronic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling applications. This guide is specifically designed for researchers, medicinal chemists, and process development scientists who are working with sterically demanding substrates, particularly 4-(trans-4-butylcyclohexyl)phenylboronic acid. The bulky, three-dimensional nature of the cyclohexyl group presents unique challenges to achieving high yields and purity. This document provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you overcome these obstacles.
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a "challenging" substrate?
The primary difficulty arises from steric hindrance. The bulky trans-4-butylcyclohexyl group shields the boronic acid moiety, which can significantly slow down the crucial transmetalation step in the catalytic cycle.[1][2][3] This step involves the transfer of the aryl group from boron to the palladium center. When this process is slow, side reactions can become more prominent, leading to lower yields of the desired product.
Q2: What is the fundamental role of the base in the Suzuki-Miyaura coupling?
The base is not merely a spectator; it is essential for activating the boronic acid.[4][5] It reacts with the boronic acid to form a more nucleophilic borate species (e.g., [Ar-B(OH)₃]⁻).[5][6] This "ate" complex is much more reactive and readily transfers its organic group to the palladium(II) center during transmetalation.[4][5] The choice and strength of the base are critical parameters that directly influence the reaction rate and outcome.
Q3: My go-to catalyst, Pd(PPh₃)₄, is giving poor results. Why?
Tetrakis(triphenylphosphine)palladium(0), or Pd(PPh₃)₄, is a classic catalyst but is often inefficient for sterically hindered substrates.[2] Its triphenylphosphine ligands are not bulky or electron-donating enough to facilitate the challenging oxidative addition and reductive elimination steps required for these molecules. Modern catalyst systems utilizing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are designed to overcome these limitations and are highly recommended.[1][2]
Q4: What are the most common side reactions I should be aware of?
With challenging substrates, two side reactions are particularly common:
-
Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. It is often promoted by excess water, strong base, or prolonged heating and results in the formation of 4-butyl-1-phenylcyclohexane as a byproduct.[7]
-
Homocoupling: This is the formation of a symmetrical biaryl from two molecules of the boronic acid (in this case, 4',4''-bis(trans-4-butylcyclohexyl)-1,1'-biphenyl). This can be mediated by the palladium catalyst, especially in the presence of oxygen or if the palladium(0) catalyst is not efficiently generated.[8][9][10]
Troubleshooting Guide: From Low Yields to High Success
This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable solutions.
Problem 1: My reaction shows low to no conversion of the starting materials.
This is the most common issue and usually points to a suboptimal catalyst system or reaction conditions.
The steric bulk of the substrate requires a highly active catalyst. The key is to use a ligand that promotes the formation of a reactive, monoligated L-Pd(0) species, which more readily undergoes oxidative addition.[1]
Solution: Employ Modern Ligand Systems
Switch from traditional ligands like PPh₃ to bulky, electron-rich biaryl phosphine ligands (Buchwald ligands) or N-heterocyclic carbene (NHC) ligands. These are commercially available and have a proven track record with hindered substrates.[1][2][11]
| Ligand Type | Examples | Key Advantages for Hindered Substrates |
| Buchwald Ligands | SPhos, XPhos, RuPhos | Promote fast oxidative addition and reductive elimination; stabilize the active Pd(0) species.[1] |
| NHC Ligands | IPr, IMes | Form very stable and highly active palladium complexes; excellent for challenging couplings.[4] |
| Other Bulky Ligands | AntPhos, Di-(1-adamantyl)-n-butylphosphine | Specifically designed for high reactivity and stability in cross-coupling reactions.[12][13] |
Actionable Step: Screen a panel of ligands. A good starting point is to test SPhos or XPhos with a suitable palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃.
The base must be strong enough to form the borate complex but not so harsh that it causes degradation of the starting materials or catalyst.
Solution: Optimize the Base
For sterically hindered couplings, moderately strong inorganic bases are often the most effective.
| Base | Strength | Common Solvents | Comments |
| K₃PO₄ | Moderate | Dioxane, Toluene, THF | An excellent first choice. Often used with water.[1][14] |
| Cs₂CO₃ | Strong | Dioxane, DMF | More soluble than K₂CO₃; very effective but more expensive.[15] |
| K₂CO₃ | Moderate | Dioxane, Toluene | A standard choice, but can be less effective than K₃PO₄ for hindered cases.[16] |
| KF | Mild | THF | Useful if your substrate has base-labile functional groups.[4] |
Actionable Step: If K₂CO₃ fails, switch to K₃PO₄ or Cs₂CO₃. Use 2-3 equivalents relative to the limiting reagent.
The reaction medium and energy input are critical for overcoming the activation barriers associated with hindered substrates.
Solution: Select Appropriate Solvents and Optimize Temperature
Aprotic polar solvents are generally preferred. The addition of a small amount of water is often necessary to solubilize the base and facilitate borate formation.[14][17]
-
Recommended Solvents: 1,4-Dioxane, Toluene, or THF, typically with a small amount of water (e.g., a 10:1 or 4:1 solvent:water ratio).[14][16]
-
Temperature: Hindered couplings often require elevated temperatures (80-110 °C).[15] If thermal degradation is a concern, microwave irradiation can be an excellent alternative to achieve high temperatures with shorter reaction times.[16]
Actionable Step: Start with 1,4-dioxane/water (10:1) at 100 °C. If the reaction is sluggish, consider increasing the temperature or switching to a sealed vessel or microwave reactor.
Problem 2: I am forming a significant amount of a biaryl byproduct derived from the boronic acid.
This indicates that homocoupling of the this compound is occurring.
Homocoupling can occur when two molecules of the boronic acid react with a Pd(II) species.[9] This is exacerbated if the active Pd(0) catalyst is oxidized back to Pd(II) by residual oxygen in the reaction vessel.[8]
Solution: Ensure Rigorous Inert Atmosphere
The most effective way to prevent homocoupling is to scrupulously remove oxygen from the reaction mixture.
Actionable Steps:
-
Degas Your Solvents: Before use, thoroughly degas the solvent/water mixture by bubbling an inert gas (Argon or Nitrogen) through it for at least 30 minutes.[15]
-
Use Schlenk Technique: Assemble your reaction under a positive pressure of an inert gas. Add all solid reagents, then purge the vessel with vacuum and backfill with inert gas (repeat 3 times) before adding the degassed solvents via syringe.
-
Use a Pd(0) Precatalyst: Using a precatalyst that is already in the Pd(0) state, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can sometimes reduce the amount of Pd(II) available for homocoupling compared to starting with Pd(OAc)₂.
Problem 3: My mass spectrum shows a significant peak corresponding to the loss of the boronic acid group (protodeboronation).
This side reaction consumes your valuable starting material and reduces the overall yield.
The C-B bond can be susceptible to cleavage under the reaction conditions, especially with prolonged heating or in the presence of excess aqueous base.[7]
Solution 1: Use a Boronic Ester
Boronic acids can be converted to more stable boronate esters, such as pinacol or MIDA esters. These esters are more resistant to protodeboronation and slowly hydrolyze in situ to release the active boronic acid, keeping its concentration low and minimizing degradation.[7][18]
Solution 2: Minimize Reaction Time and Water Content
-
Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed.
-
Use the minimum amount of water necessary for the reaction to proceed efficiently. Anhydrous conditions using a soluble base like potassium trimethylsilanolate (TMSOK) can also be explored.[13]
Actionable Step: If protodeboronation is a persistent issue, consider synthesizing the neopentyl glycol or pinacol boronate ester of this compound and using it directly in the coupling reaction.[13]
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
The diagram below illustrates the key steps. For hindered substrates like this compound, the Transmetalation step is often rate-limiting.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow
If you encounter issues, follow this logical workflow to diagnose and solve the problem.
Caption: A logical workflow for troubleshooting low yields in Suzuki coupling.
General Experimental Protocol for Optimization
This protocol provides a robust starting point for coupling this compound with an aryl halide (Ar-X).
Materials:
-
Aryl halide (Ar-X) (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4.5 mol%)
-
Potassium phosphate (K₃PO₄), anhydrous powder (3.0 equiv)
-
1,4-Dioxane, anhydrous
-
Deionized Water
-
Schlenk flask or microwave vial equipped with a magnetic stir bar
Procedure:
-
Vessel Preparation: To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, this compound, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Solvent Preparation: In a separate flask, prepare a 10:1 mixture of 1,4-dioxane and water. Degas this solvent mixture thoroughly by bubbling argon through it for 30-45 minutes.
-
Reaction Setup: Add the degassed solvent mixture to the Schlenk flask containing the solid reagents via an airtight syringe. The total solvent volume should provide a concentration of the aryl halide around 0.1 M.
-
Heating and Monitoring: Seal the flask and place it in a preheated oil bath at 100 °C. Stir the reaction vigorously. Monitor the reaction progress periodically by taking small aliquots (via syringe) and analyzing them by TLC or LC-MS.
-
Work-up: Once the reaction is complete (typically 4-24 hours), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Bardera, T. J., et al. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4684–4696. Retrieved from [Link]
-
Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ACS Catalysis, 8(4), 3125–3135*. Retrieved from [Link]
-
Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Kirchhoff, J. H., et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Journal of the American Chemical Society, 124(46), 13662–13663*. Retrieved from [Link]
-
McMullen, J. P., et al. (2022). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Organic Letters, 24(3), 743-747. Retrieved from [Link]
-
Rychnovsky Lab. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. YouTube. Retrieved from [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]
-
Macmillan Group, Princeton University. (2005, February 16). B-Alkyl Suzuki Couplings. Retrieved from [Link]
-
The CheMist's CookBook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]
-
Reddit. (2025, March 22). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. Retrieved from [Link]
-
LeBlond, C. R., et al. (2005). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Organic Process Research & Development, 9(2), 157–160. Retrieved from [Link]
-
Joshaghani, M., et al. (2006). Efficient Suzuki cross-coupling reactions using bulky phosphines. Journal of Organometallic Chemistry, 691(13), 2921-2926. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Mitchell, D., et al. (2013). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry, 78(10), 5034–5039. Retrieved from [Link]
-
ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]
-
ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]
-
Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250–4253. Retrieved from [Link]
-
Myers Group, Harvard University. (n.d.). The Suzuki Reaction. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Role of a base in Suzuki-Miyaura reaction. Retrieved from [Link]
-
ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]
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Technical Support Center: Purification Strategies for Suzuki Coupling Products Derived from 4-(trans-4-Butylcyclohexyl)phenylboronic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-(trans-4-butylcyclohexyl)phenylboronic acid and its derivatives. This guide is designed to provide practical, in-depth solutions to common purification challenges encountered after Suzuki-Miyaura cross-coupling reactions. As your virtual application scientist, I will explain the causality behind experimental choices, ensuring you can adapt these protocols to your specific needs with confidence.
The bulky, non-polar nature of the 4-(trans-4-butylcyclohexyl)phenyl moiety imparts specific physicochemical properties to its derivatives, making them highly valuable in materials science (e.g., liquid crystals) and medicinal chemistry. However, these same properties can introduce unique challenges in separating the desired product from structurally similar impurities. This guide provides a logical, troubleshooting-focused approach to achieving high purity.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that form the foundation of a robust purification strategy.
Q1: What is the very first step I should take to purify my crude reaction mixture from a Suzuki coupling?
A: The first and most critical step is a well-designed aqueous workup. The goal is to remove the inorganic salts (e.g., phosphates, carbonates), the base, and any highly polar byproducts before proceeding to chromatographic or crystallization steps. A typical workup involves diluting the reaction mixture with an organic solvent (like ethyl acetate or dichloromethane) and washing sequentially with water, a weak acid (e.g., 1M HCl, only if the product is base-sensitive), and finally a saturated brine solution to facilitate phase separation. This initial bulk purification simplifies all subsequent steps.
Q2: My desired product is expected to be very non-polar and lipophilic. What's a good starting point for purification?
A: For highly non-polar compounds, which are typical for derivatives of this compound, flash column chromatography on normal-phase silica gel is the most common and effective method. Start with a low-polarity eluent system, such as a hexane/ethyl acetate or hexane/dichloromethane gradient. The high lipophilicity of your product means it will likely elute with a very low percentage of the more polar solvent. Recrystallization from a biphasic solvent system (e.g., dissolving in a minimal amount of a good solvent like dichloromethane and adding a poor solvent like methanol or hexane until turbidity appears) is also a powerful technique for obtaining crystalline, high-purity solids.
Q3: How can I identify the common impurities in my crude product?
A: A combination of Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy is essential.
-
TLC: Co-spot your crude mixture alongside your starting materials (the boronic acid and the aryl halide). This will quickly show if any unreacted starting materials remain. Homocoupled byproducts often have Rf values very close to the desired product.
-
¹H NMR: Look for characteristic signals. Unreacted this compound will have distinct aromatic protons adjacent to the boronic acid group. The protodeborylated byproduct, 4-butylcyclohexylbenzene, will show a simpler aromatic pattern. The presence of palladium can sometimes be inferred from broad signals or a baseline "rolling" in the NMR spectrum.
Q4: What are boroxines, and how do they affect my purification?
A: Boroxines are stable, cyclic trimeric anhydrides that form from the dehydration of three boronic acid molecules.[1][2] This process is reversible and can be promoted by heat or azeotropic removal of water.[2][3] If your reaction is run under anhydrous conditions or if you rotovap your crude product for an extended period, a significant portion of the unreacted boronic acid may exist as its boroxine. Boroxines are less polar than their corresponding boronic acids and can complicate chromatographic separation. During an aqueous workup or on a silica gel column (which contains water), the boroxine will slowly hydrolyze back to the boronic acid, potentially causing streaking or broad peaks.[4]
Section 2: Troubleshooting Guide: Common Purification Issues
This guide uses a problem-and-solution format to address specific experimental challenges.
Problem 1: Residual Boronic Acid Contamination
Q: My NMR and LC-MS data clearly show the presence of unreacted this compound. Standard chromatography is not providing baseline separation. How can I remove it?
A: Rationale and Solution
Boronic acids are weak Lewis acids with a pKa around 9.[1] This acidic character is the key to their removal. While your desired biaryl product is neutral, the boronic acid can be deprotonated to form a water-soluble boronate salt. A targeted liquid-liquid extraction is highly effective.
-
Causality: By washing your organic solution with a basic aqueous solution (e.g., 1-2 M NaOH), you selectively convert the boronic acid impurity into its sodium boronate salt.[5] This salt has high water solubility and will partition into the aqueous phase, leaving your neutral desired product in the organic layer. This is often more effective than chromatography for removing large amounts of boronic acid.
See Protocol 2 for a detailed step-by-step methodology.
Problem 2: Palladium Catalyst Contamination
Q: My final product, even after chromatography, is a grey, black, or off-white solid, indicating palladium residue. How do I obtain a pure, white compound?
A: Rationale and Solution
Palladium contamination is a common issue in cross-coupling chemistry and is unacceptable for pharmaceutical applications.[6] The residue can be either finely dispersed Pd(0) black or soluble Pd(II) complexes.
-
Causality & Tiered Approach:
-
Bulk Removal (Pd(0)): Before concentration, pass the crude organic solution through a plug of Celite®.[7][8] The Celite has a high surface area and porous structure that effectively adsorbs insoluble palladium black. This is a simple, inexpensive first step.
-
Trace Removal (Soluble Pd): If color persists, it indicates soluble palladium species. After the initial workup, the crude product can be dissolved and passed through a short plug of silica gel. The polar silica can adsorb many palladium complexes.[7]
-
API-Grade Purity: For drug development, stringent removal is necessary. Use commercially available metal scavengers. These are functionalized silica gels or polymers (e.g., with thiol groups) that have a very high affinity for palladium and can reduce levels to the ppm range.
-
Problem 3: Separation of Homocoupled Byproducts
Q: I have a significant byproduct with a mass corresponding to the dimer of my boronic acid or aryl halide. Its polarity is very similar to my product, making separation difficult.
A: Rationale and Solution
Homocoupling is a frequent side reaction in Suzuki couplings.[9] The resulting symmetrical biaryl byproducts often have very similar polarity and solubility to the desired unsymmetrical product, representing a significant purification challenge.
-
Causality & Optimization:
-
Chromatography: This requires optimizing your column chromatography. Use a long column with a very shallow solvent gradient to maximize resolution. Sometimes, switching the stationary phase from silica gel to alumina can alter the selectivity and improve separation. For very non-polar compounds, reversed-phase (C18) chromatography with a solvent system like methanol/water or acetonitrile/water may provide a different separation profile.[10]
-
Recrystallization: This is often the most powerful method for separating closely related compounds. The key is to find a solvent system where the desired product has slightly lower solubility than the impurity, especially upon cooling. Meticulous screening of solvents is required.
-
See Protocol 4 for a guide to recrystallization.
Data Presentation: Solvent Systems for Chromatography
The table below provides starting points for chromatographic separation of non-polar biaryls.
| Stationary Phase | Eluent System (Starting Gradient) | Target Impurities | Rationale |
| Silica Gel | 100% Hexane -> 5% Ethyl Acetate in Hexane | Homocoupled products, less polar impurities | Standard choice for non-polar compounds. The butylcyclohexyl group ensures strong retention in non-polar solvents. |
| Alumina (Neutral) | 100% Hexane -> 2% Diethyl Ether in Hexane | Acid-sensitive products or boronic acid | Alumina is less acidic than silica and can prevent degradation of sensitive compounds. It offers different selectivity. |
| Reversed-Phase (C18) | 95% Methanol / 5% Water -> 100% Methanol | Polar impurities, boronic acid | The most non-polar compound (your product) will elute last. Good for removing more polar starting materials. |
Section 3: Standardized Purification Protocols
Protocol 1: General Post-Suzuki Aqueous Workup
-
Cool Reaction: Allow the reaction mixture to cool to room temperature.
-
Dilute: Dilute the mixture with a 3-5x volume of an appropriate organic solvent (e.g., Ethyl Acetate, Toluene, or Dichloromethane).
-
Filter (Optional but Recommended): Filter the diluted mixture through a pad of Celite® to remove the bulk of the palladium catalyst. Wash the pad with additional organic solvent.
-
Wash: Transfer the filtrate to a separatory funnel. Wash sequentially with:
-
1x volume of deionized water.
-
1x volume of saturated aqueous sodium bicarbonate (if the reaction was acidic).
-
1x volume of saturated brine.
-
-
Dry and Concentrate: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Protocol 2: Selective Basic Extraction for Boronic Acid Removal
This protocol should be performed after the initial aqueous workup (Protocol 1) if boronic acid is still present.
-
Dissolve: Dissolve the crude product in a water-immiscible organic solvent (e.g., Diethyl Ether or Ethyl Acetate).
-
Extract with Base: Transfer to a separatory funnel and extract three times with 1M Sodium Hydroxide (NaOH) solution.[5] The aqueous layers will contain the sodium boronate salt.
-
Back-Wash: Combine the organic layers and wash once with saturated brine to remove residual NaOH.
-
Dry and Concentrate: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, now free of boronic acid.
Protocol 3: Flash Column Chromatography for Non-Polar Biaryls
-
Prepare Column: Pack a glass column with silica gel as a slurry in 100% hexane.
-
Load Sample: Dissolve the crude product in a minimum amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel ("dry loading") and evaporate the solvent. Carefully add the dried silica with the adsorbed product to the top of the prepared column.
-
Elute: Begin elution with 100% hexane. Gradually increase the polarity by adding small increments of ethyl acetate (e.g., 0.5%, 1%, 2%, 5%).
-
Collect Fractions: Collect fractions and monitor by TLC to identify and combine those containing the pure product.
-
Concentrate: Concentrate the pure fractions under reduced pressure.
Section 4: Visual Guides & Workflows
Diagram 1: General Purification Workflow
This diagram outlines the typical sequence of steps for purifying a Suzuki coupling product.
Caption: Standard purification workflow after a Suzuki reaction.
Diagram 2: Troubleshooting Decision Tree
This flowchart helps diagnose common issues and select the appropriate purification method.
Caption: Decision tree for troubleshooting purification challenges.
References
-
Khan, R. A. (2016). Answer to "How to purify boronic acids/boronate esters?". ResearchGate. [Link]
- Biocon Ltd. (2005). Process for purification of boronic acid and its derivatives.
-
D'Souza, D. M., & Müller, T. J. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095-1108. (Note: While a specific link for this article isn't in the search results, the general principle of using boronic acids in complex syntheses is well-established). A related article on deprotection methods is available: El-Batta, A., et al. (2007). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. The Journal of Organic Chemistry. [Link]
-
Khlebnikov, V. (2016). Answer to "Can I remove boronic acid using Work up process?". ResearchGate. [Link]
-
Wikipedia. (n.d.). Boronic acid. Retrieved January 23, 2026, from [Link]
-
Organic Chemistry Explained. (2024, September 7). Suzuki Coupling I Common Byproducts in Suzuki Coupling [Video]. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Boronic acid synthesis by hydrolysis. [Link]
-
Reddit user discussion. (2017). Purification of boronic acids?. r/chemistry. [Link]
-
Gandeepan, P. (2013). Answer to "How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?". ResearchGate. [Link]
-
Reddit user discussion. (2023). HELP: Purifying boronic acids sucks. r/chemistry. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
McKee, M. L. (2010). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. The Journal of Physical Chemistry A. [Link]
-
Ishihara, K., et al. (2019). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Molecules. [Link]
-
Kumar, A. (2017). Answer to "How to remove palladium catalyst from reaction mixture?". ResearchGate. [Link]
-
Atodiresei, I., & Schiffers, I. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Catalysts. [Link]
Sources
- 1. Boronic acid - Wikipedia [en.wikipedia.org]
- 2. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. reddit.com [reddit.com]
Technical Support Center: Optimizing Suzuki-Miyaura Coupling of 4-(trans-4-Butylcyclohexyl)phenylboronic Acid
Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling reaction with 4-(trans-4-Butylcyclohexyl)phenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of coupling this sterically demanding substrate. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to enhance your experimental success.
The bulky trans-4-butylcyclohexyl group on the phenylboronic acid presents unique steric challenges that can impede the catalytic cycle, often leading to low yields and side product formation.[1] This guide will equip you with the knowledge to rationally select catalysts, ligands, and reaction conditions to overcome these hurdles.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments in a question-and-answer format, providing causative explanations and actionable solutions.
Question 1: My reaction yield is very low, or I'm only recovering starting materials. What are the primary causes?
Answer: Low or no conversion when using a sterically hindered substrate like this compound is a common challenge. The primary bottleneck is often a slow or inefficient catalytic cycle due to steric hindrance.[1] Let's break down the potential causes and solutions:
-
Suboptimal Catalyst and Ligand Choice: Standard palladium catalysts like Pd(PPh₃)₄ are often ineffective for sterically demanding substrates. The bulky butylcyclohexyl group can prevent the palladium center from efficiently undergoing the key steps of oxidative addition and reductive elimination.[1]
-
Solution: Employ a catalyst system featuring a bulky, electron-rich phosphine ligand. These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species, which is crucial for activating the aryl halide. They also accelerate the final reductive elimination step to release your product.[1] A systematic screening of ligands is often the most effective strategy.[1]
-
-
Inefficient Transmetalation: The transfer of the bulky aryl group from the boronic acid to the palladium center can be slow. This step requires the activation of the boronic acid by a base.[2]
-
Solution: Optimize your choice of base. For sterically hindered couplings, stronger, non-nucleophilic bases are often required. Consider switching from weaker bases like Na₂CO₃ to K₃PO₄ or Cs₂CO₃.[3] In some cases, the presence of a small amount of water can be beneficial when using phosphate or carbonate bases, as it can aid in the dissolution of the base and facilitate the formation of the active boronate species.[4][5]
-
-
Protodeboronation (Loss of Boronic Acid): this compound, like many boronic acids, can be susceptible to protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond, especially under harsh basic conditions.[6]
-
Solution:
-
Question 2: I'm observing significant amounts of homocoupling byproducts (biphenyls from either the boronic acid or the aryl halide). How can I minimize this?
Answer: Homocoupling is a common side reaction in Suzuki couplings and is often exacerbated by the presence of oxygen or an inefficient catalyst system.[7]
-
Oxygen Contamination: Oxygen can promote the oxidative homocoupling of the boronic acid.
-
Solution: Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Degas your solvent thoroughly before use by sparging with an inert gas or by using the freeze-pump-thaw method.[9]
-
-
Inefficient Cross-Coupling: If the desired cross-coupling is slow due to steric hindrance, side reactions like homocoupling become more competitive.
-
Solution: Re-evaluate your catalyst and ligand choice. A more active catalyst system that promotes faster cross-coupling will outcompete the homocoupling pathway. The use of bulky ligands can also suppress homocoupling.[10]
-
Question 3: My reaction seems to stall before completion, even with an appropriate catalyst system. What else can I investigate?
Answer: If your catalyst and base are well-chosen, but the reaction still stalls, consider the following factors:
-
Solvent Choice: The solvent must be able to dissolve all reactants, including the inorganic base, to a sufficient extent. Poor solubility can lead to a heterogeneous mixture and slow reaction rates.[10]
-
Reaction Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions and catalyst decomposition.
-
Solution: A systematic temperature screen is advisable. Start at a moderate temperature (e.g., 80 °C) and gradually increase it if the reaction is slow. Monitor the reaction closely for the formation of byproducts at higher temperatures.[3]
-
-
Catalyst Deactivation: The palladium catalyst can precipitate as inactive palladium black, especially at high temperatures or if impurities are present.[5]
-
Solution: Ensure high-purity reagents and solvents. If you observe the formation of palladium black early in the reaction, it may be necessary to use a more stable precatalyst or a different ligand that better stabilizes the palladium species.
-
Frequently Asked Questions (FAQs)
Q1: Which palladium catalysts and ligands are recommended for coupling with this compound?
A1: For sterically hindered substrates like this, standard ligands such as PPh₃ are often inadequate. The use of bulky and electron-rich biaryl monophosphine ligands, often referred to as "Buchwald ligands," is highly recommended. These ligands have demonstrated exceptional performance in challenging Suzuki-Miyaura couplings.[1][11]
| Ligand Class | Specific Ligands | Key Advantages for Hindered Substrates |
| Biaryl Phosphines (Buchwald Ligands) | SPhos, XPhos, RuPhos | Highly active for sterically demanding couplings, promote fast oxidative addition and reductive elimination.[1] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Offer high stability and are effective for coupling unreactive aryl chlorides and sterically hindered substrates.[12] |
| Specialized Ligands | AntPhos, BI-DIME | Designed for extremely hindered couplings, can overcome severe steric clashes.[13] |
Q2: How do I choose the best base for my reaction?
A2: The base plays a crucial role in activating the boronic acid for transmetalation.[2] For sterically hindered substrates, the choice of base is critical.
-
Potassium Phosphate (K₃PO₄): Often the first choice for hindered couplings. It is a moderately strong, non-nucleophilic base.[3]
-
Cesium Carbonate (Cs₂CO₃): Another effective base, often used in challenging couplings.
-
Potassium tert-butoxide (KOtBu): A stronger base that can be effective when others fail, but it may promote side reactions.
-
Potassium Fluoride (KF): A milder base that can be useful if your substrate is sensitive to stronger bases or if you are trying to minimize protodeboronation.[2]
Q3: Should I use the boronic acid directly or convert it to an ester?
A3: While boronic acids can be used directly, they are often prone to decomposition, particularly protodeboronation.[4][6] For a sterically hindered and potentially valuable substrate, converting it to a more stable boronic ester is a prudent strategy.
-
Pinacol Esters: These are the most common and are significantly more stable than the corresponding boronic acids.[4][8] They are generally crystalline, easy to handle, and can be purified by chromatography.
-
MIDA Esters: N-methyliminodiacetic acid (MIDA) boronates offer exceptional stability and are often used for slow-release applications in complex syntheses.
Q4: What is a good starting point for reaction conditions?
A4: For a new Suzuki coupling with this compound, a good starting point would be:
-
Palladium Precatalyst: Pd₂(dba)₃ (1-2 mol %) or Pd(OAc)₂ (2-4 mol %)
-
Ligand: SPhos or XPhos (2-4 mol % for Pd₂(dba)₃, 4-8 mol % for Pd(OAc)₂)
-
Base: K₃PO₄ (2-3 equivalents)
-
Solvent: Toluene or Dioxane with 5-10% water[4]
-
Temperature: 80-100 °C
-
Atmosphere: Inert (Argon or Nitrogen)
Always perform a small-scale test reaction to optimize these conditions for your specific aryl halide coupling partner.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of this compound with an aryl bromide.
-
Reagent Preparation:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (1.2 equiv.), the aryl bromide (1.0 equiv.), and K₃PO₄ (2.5 equiv.).
-
In a separate vial, weigh the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol %) and the ligand (e.g., SPhos, 3 mol %).
-
-
Reaction Setup:
-
Seal the Schlenk tube with a rubber septum.
-
Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.
-
Add the catalyst and ligand mixture to the Schlenk tube under a positive flow of inert gas.
-
Add degassed solvent (e.g., Toluene/H₂O 10:1, 0.1 M concentration with respect to the aryl bromide) via syringe.
-
-
Reaction Execution:
-
Place the Schlenk tube in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Workup and Purification:
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol for Preparation of this compound Pinacol Ester
To mitigate protodeboronation and improve stability, you can convert the boronic acid to its pinacol ester.[4]
-
Reaction Setup:
-
In a round-bottom flask, dissolve this compound (1.0 equiv.) and pinacol (1.1 equiv.) in toluene.
-
-
Azeotropic Water Removal:
-
Fit the flask with a Dean-Stark apparatus and a reflux condenser.
-
Heat the mixture to reflux and continue until no more water is collected in the Dean-Stark trap.
-
-
Isolation:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure. The resulting solid is typically the pinacol ester and can often be used without further purification. If necessary, it can be purified by recrystallization or column chromatography.
-
Visualizing the Process
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow
Caption: A workflow for troubleshooting low-yielding Suzuki-Miyaura reactions.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. reddit.com [reddit.com]
- 6. research.ed.ac.uk [research.ed.ac.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
Recrystallization methods for purifying crude 4-(trans-4-Butylcyclohexyl)phenylboronic acid
Welcome to the technical support center for the purification of 4-(trans-4-Butylcyclohexyl)phenylboronic acid. This guide is designed for researchers, chemists, and drug development professionals who are working with this versatile intermediate and require it in high purity. As a compound pivotal in the synthesis of advanced materials like liquid crystals and as a key building block in pharmaceutical development, its purity is paramount to achieving reliable and reproducible results.[1]
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the recrystallization of crude this compound. The methodologies and explanations provided are grounded in established chemical principles to ensure both scientific accuracy and practical success in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Crude samples of this boronic acid typically contain several classes of impurities. The most common are:
-
Boroxines (Anhydrides): Boronic acids can undergo dehydration, especially when heated, to form cyclic trimeric anhydrides known as boroxines.[2][3] Many commercial sources of arylboronic acids contain varying amounts of the corresponding anhydride.[4] This is a reversible process, and the presence of water can hydrolyze the boroxine back to the boronic acid.[2]
-
Protodeboronation Products: This refers to the loss of the boronic acid group (-B(OH)₂) from the aromatic ring, which is replaced by a hydrogen atom.[5][6] This results in the formation of 4-butylcyclohexylbenzene, an impurity that can be difficult to remove due to its similar non-polar character.
-
Homocoupling Biproducts: Small amounts of biproducts from the coupling of two boronic acid molecules may be present.
-
Reagents and Solvents: Residual reagents and solvents from the synthesis process are also common impurities.
Q2: Why is recrystallization the preferred method for purifying this specific boronic acid?
A2: Recrystallization is an ideal purification technique for this compound for several reasons:
-
Efficiency for Crystalline Solids: The target compound is a stable, crystalline solid at room temperature, making it an excellent candidate for recrystallization.[4]
-
Cost-Effectiveness and Scalability: It is a relatively inexpensive and highly scalable method, suitable for purifying both small laboratory quantities and larger batches.
-
Avoidance of Degradation: Unlike column chromatography, which can be problematic for boronic acids due to their tendency to adhere to or decompose on silica gel, recrystallization is a milder process that minimizes the risk of degradation.[5][7]
Q3: What principles should guide my choice of a recrystallization solvent?
A3: The ideal recrystallization solvent should exhibit the following properties:
-
High Solubility at Elevated Temperatures: The boronic acid should be highly soluble in the solvent at or near its boiling point to ensure complete dissolution.
-
Low Solubility at Low Temperatures: The compound should have very low solubility in the same solvent at low temperatures (e.g., 0-4 °C) to maximize the recovery of pure crystals.[8]
-
Inertness: The solvent must not react with the boronic acid.
-
Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals during drying.
-
Favorable Crystal Formation: The chosen solvent should promote the formation of well-defined, easily filterable crystals rather than oils or amorphous precipitates.
Given the non-polar nature of the butylcyclohexyl group, solvents like toluene, heptane, ethyl acetate, and acetonitrile, or mixtures thereof, are excellent starting points for screening.
Recrystallization Workflow & Troubleshooting
The following section details common problems encountered during the recrystallization of this compound and provides structured solutions.
General Recrystallization Workflow
The diagram below outlines the standard procedure for a successful recrystallization.
Caption: Standard workflow for recrystallization.
Troubleshooting Guide
Problem 1: My compound won't dissolve completely, even in boiling solvent.
-
Plausible Cause: The solvent is not polar enough, or you are using an insufficient volume of it. The presence of highly insoluble polymeric impurities could also be a factor.
-
Scientific Rationale: For a compound to dissolve, the energy gained from solvent-solute interactions must overcome the solute-solute interactions in the crystal lattice. If the solvent is a poor match for the solute's polarity, dissolution will be limited.
-
Solution Strategy:
-
Increase Solvent Volume: Add small, measured aliquots of hot solvent until the compound dissolves. Be cautious not to add an excessive amount, as this will reduce your final yield.
-
Use a Mixed-Solvent System: If a single solvent is ineffective, a mixed-solvent system is a powerful alternative. Dissolve the crude boronic acid in a minimal amount of a "good" solvent (one in which it is highly soluble, e.g., ethyl acetate or toluene). Then, slowly add a "poor" solvent (one in which it is poorly soluble, e.g., heptane or hexane) at an elevated temperature until the solution becomes faintly turbid. Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.
-
Problem 2: The compound dissolved, but no crystals have formed after cooling.
-
Plausible Cause: The solution is not supersaturated (too much solvent was used), or the cooling process was too rapid, leading to a stable supersaturated solution or an oil.
-
Scientific Rationale: Crystallization requires nucleation (the initial formation of a small crystal seed) followed by crystal growth. If the concentration of the solute is below the supersaturation point, nucleation will not occur. "Oiling out" happens when the solute's melting point is lower than the temperature of the solution, causing it to separate as a liquid instead of a solid.
-
Solution Strategy:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside surface of the flask with a glass rod at the meniscus. The microscopic scratches on the glass provide a surface for nucleation.
-
Seeding: Add a tiny crystal of the pure compound to the solution to act as a template for crystal growth.
-
-
Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the boronic acid. Allow it to cool slowly again.
-
Address "Oiling Out": If the compound oils out, reheat the solution until it becomes homogeneous. Allow it to cool much more slowly. If the problem persists, add a small amount more of the "good" solvent before reheating and cooling.
-
Problem 3: The purity of the recrystallized product has not improved significantly.
-
Plausible Cause: The impurities have very similar solubility profiles to the target compound in the chosen solvent system. Alternatively, rapid crystallization may have trapped impurities within the crystal lattice.
-
Scientific Rationale: The success of recrystallization relies on the differential solubility of the compound and its impurities. If this difference is small, the separation will be inefficient.
-
Solution Strategy:
-
Perform a Second Recrystallization: A subsequent recrystallization, potentially using a different solvent or solvent mixture, can often remove persistent impurities.
-
Slow Down Crystallization: Ensure the cooling process is as slow as possible. Insulating the flask can help. Slower cooling promotes the formation of larger, purer crystals.
-
Alternative Purification - Acid/Base Extraction: For acidic or basic impurities, an acid/base extraction can be an effective pre-purification step. Boronic acids are weakly acidic and can be converted to their corresponding boronate salts. A patented method describes treating the crude boronic acid with a base to form a salt, which can then be washed with an organic solvent (like diethyl ether) to remove non-acidic impurities.[9] Subsequent acidification of the aqueous layer will regenerate the pure boronic acid, which can then be extracted and recrystallized.[9]
-
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting recrystallization.
Recommended Experimental Protocols
Protocol 1: Single Solvent Recrystallization (Toluene)
-
Dissolution: Place 5.0 g of crude this compound in a 250 mL Erlenmeyer flask. Add approximately 50 mL of toluene. Heat the mixture to boiling on a hot plate with magnetic stirring.
-
Saturation: Continue to add toluene in small portions until all the solid has just dissolved. Note the total volume of solvent used.
-
Hot Filtration (Optional): If insoluble impurities are visible, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
Cooling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount (5-10 mL) of ice-cold toluene to remove any remaining soluble impurities.
-
Drying: Transfer the purified crystals to a watch glass and dry them in a vacuum oven at a moderate temperature (40-50 °C) until a constant weight is achieved.
Protocol 2: Mixed-Solvent Recrystallization (Ethyl Acetate/Heptane)
-
Dissolution: In a 250 mL Erlenmeyer flask, dissolve 5.0 g of the crude boronic acid in the minimum amount of boiling ethyl acetate.
-
Addition of Anti-Solvent: While keeping the solution hot, slowly add hot heptane dropwise with swirling until a persistent cloudiness appears.
-
Clarification: Add a few drops of hot ethyl acetate to redissolve the precipitate and make the solution clear again.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. The slower cooling rate is crucial for this method.
-
Cooling & Collection: Follow steps 5-8 from Protocol 1, using an ice-cold mixture of ethyl acetate/heptane (in the same approximate ratio as the final recrystallization mixture) for the washing step.
| Parameter | Recommended Solvent / System | Rationale |
| Primary Solvent | Toluene, Ethyl Acetate | Good dissolving power for the non-polar boronic acid at high temperatures. |
| Anti-Solvent | Heptane, Hexane | The compound is poorly soluble in these non-polar solvents, inducing precipitation. |
| Washing Solvent | Ice-cold recrystallization solvent | Minimizes loss of the pure product while effectively removing soluble impurities. |
| Drying Temp. | 40-50 °C (under vacuum) | Sufficient to remove residual solvent without causing thermal degradation or significant boroxine formation. |
References
-
Khan, R. A. (2016). Answer to "How to purify boronic acids/boronate esters?". ResearchGate. Available at: [Link]
-
Iwasaki, T., et al. (2007). Boronic Esters as a System for Crystallization-Induced Dynamic Self-Assembly Equipped with an “On−Off” Switch for Equilibration. Journal of the American Chemical Society. Available at: [Link]
-
TheChemistryShack. (2015). How to Purify Boric Acid (by Recrystallization). YouTube. Available at: [Link]
-
Reddit User Discussion. (2017). Purification of boronic acids?. r/chemistry on Reddit. Available at: [Link]
- Patel, M. R., et al. (n.d.). Process for purification of boronic acid and its derivatives. Google Patents.
-
Reddit User Discussion. (2023). HELP: Purifying boronic acids sucks. r/OrganicChemistry on Reddit. Available at: [Link]
-
Denmark, S. E., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. Available at: [Link]
-
Kubota, K., et al. (2019). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Chemistry – An Asian Journal. Available at: [Link]
-
Dąbrowski, M., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry. Available at: [Link]
- Sumitomo Chemical Co. (n.d.). Process for producing phenylboronic acids and triphenylboroxines. Google Patents.
- Hall, D. G. (Ed.). (2005). Structure, Properties, and Preparation of Boronic Acid Derivatives. In Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
-
Dąbrowski, M., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate. Available at: [Link]
-
Watson, A. J. B., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. Available at: [Link]
-
Sporzyński, A., & Leszczynski, P. (2017). Solubility of phenylboronic compounds in water. Mediterranean Journal of Chemistry. Available at: [Link]
-
Li, H., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters. Available at: [Link]
-
Piettre, S. R., et al. (2021). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules. Available at: [Link]
-
Kégl, T., et al. (2021). Solvent Extraction of Boric Acid: Comparison of Five Different Monohydric Alcohols and Equilibrium Modeling with Numerical Methods. Molecules. Available at: [Link]
-
Iovine, P. M., et al. (2011). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. PMC. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2024). Exploring the Potential of [4-(Trans-4-N-Propylcyclohexyl)Phenyl]Boronic Acid in Novel Material Development. PharmaChem. Available at: [Link]
- Hall, D. G. (Ed.). (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives.
- Sumitomo Chemical Co. (n.d.). Process for the preparation of 4-tert.-butylcyclohexyl acetate. Google Patents.
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- 2. researchgate.net [researchgate.net]
- 3. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-(trans-4-Pentylcyclohexyl)phenylboronic Acid | 143651-26-7 | TCI EUROPE N.V. [tcichemicals.com]
- 5. reddit.com [reddit.com]
- 6. pubs.acs.org [pubs.acs.org]
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- 8. m.youtube.com [m.youtube.com]
- 9. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
Validation & Comparative
Comparing reactivity of 4-(trans-4-Butylcyclohexyl)phenylboronic acid to its isomers
An In-Depth Guide to the Comparative Reactivity of 4-(trans-4-Butylcyclohexyl)phenylboronic Acid and Its Isomers in Suzuki-Miyaura Coupling
Authored by: A Senior Application Scientist
For drug development professionals and researchers in synthetic chemistry, the selection of building blocks is a critical decision point dictating the efficiency, yield, and scalability of a synthetic route. Arylboronic acids are foundational reagents in modern cross-coupling chemistry, yet subtle structural variations can lead to dramatic differences in reactivity. This guide provides an in-depth comparison of the reactivity of this compound against its key isomers, grounded in mechanistic principles and supported by a proposed experimental framework for validation.
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of carbon-carbon bond formation, prized for its functional group tolerance and mild conditions. The efficiency of this reaction, however, is highly sensitive to the steric and electronic properties of the boronic acid coupling partner. The bulky 4-butylcyclohexyl substituent introduces significant steric factors that differ profoundly between its isomers, directly impacting the kinetics of the catalytic cycle.
The Isomers in Focus: A Structural Overview
The primary compound, this compound, serves as our benchmark. Its structure is characterized by a para-substituted phenyl ring and a trans configuration on the cyclohexane ring, where the phenyl and butyl groups are on opposite sides of the ring's plane. This arrangement allows both bulky groups to occupy equatorial positions in the stable chair conformation, minimizing steric strain.
We will compare this benchmark against three key isomers whose structural deviations are predicted to have the most significant impact on reactivity:
-
The Stereoisomer: 4-(cis-4-Butylcyclohexyl)phenylboronic acid: The cis configuration forces one of the large substituents (either the butyl or the phenylboronic acid group) into a sterically demanding axial position.
-
The Ortho Positional Isomer: 2-(trans-4-Butylcyclohexyl)phenylboronic acid: The boronic acid group is moved to the ortho position, placing it directly adjacent to the bulky cyclohexyl substituent.
-
The Meta Positional Isomer: 3-(trans-4-Butylcyclohexyl)phenylboronic acid: The boronic acid group is in the meta position, representing an intermediate electronic and steric environment.
Mechanistic Basis for Reactivity Differences
The reactivity of a boronic acid in the Suzuki-Miyaura coupling is primarily dictated by the efficiency of two key steps in the catalytic cycle: transmetalation and, to a lesser extent, the initial borate formation.
Caption: The Suzuki-Miyaura catalytic cycle.
Transmetalation is the critical step where the structure of the boronic acid exerts its greatest influence. [1][2][3] This step involves the transfer of the aryl group from the boron atom (in the form of a negatively charged "ate" complex) to the palladium(II) center. The rate of this transfer is highly dependent on two factors:
-
Steric Hindrance: The approach of the bulky boronate complex to the already crowded palladium center is sensitive to steric congestion.[4][5] Isomers with substituents that physically obstruct this approach will react more slowly.
-
Electronic Effects: The nucleophilicity of the aryl group being transferred is key. Electron-donating groups on the phenyl ring increase the electron density of the carbon atom attached to boron, making it more nucleophilic and accelerating the transfer. Conversely, electron-withdrawing groups decrease nucleophilicity and slow the reaction.[6][7][8]
Predicted Reactivity Ranking and Rationale
Based on these first principles, we can establish a predicted hierarchy of reactivity for the isomers.
| Rank | Isomer | Predicted Reactivity | Rationale |
| 1 (Fastest) | This compound | High | Benchmark. The para position minimizes steric hindrance around the boronic acid. The equatorial arrangement of both large groups in the trans-cyclohexyl chair conformation presents the smallest possible steric profile. The alkyl substituent is weakly electron-donating, slightly activating the ring. |
| 2 | 3-(trans-4-Butylcyclohexyl)phenylboronic acid | Moderate-High | Slight Steric/Electronic Penalty. The meta position introduces slightly more steric hindrance than para. The weak, inductive electron-donating effect of the alkyl group is less effective at the meta position, resulting in slightly lower nucleophilicity compared to the para isomer. |
| 3 | 4-(cis-4-Butylcyclohexyl)phenylboronic acid | Moderate-Low | Significant Steric Hindrance. In the cis isomer, the chair conformation forces the large phenylboronic acid group into a sterically demanding axial position. This creates a significant steric clash during the approach to the palladium catalyst, substantially slowing the transmetalation step. |
| 4 (Slowest) | 2-(trans-4-Butylcyclohexyl)phenylboronic acid | Very Low | Severe Steric Hindrance. The ortho positioning of the massive butylcyclohexyl group directly beside the boronic acid creates a formidable steric shield. This severely impedes the formation of the boronate "ate" complex and its subsequent approach to the palladium center, drastically reducing the reaction rate.[6][9] |
Self-Validating Experimental Protocol for Comparative Analysis
To empirically validate the predicted reactivity, a standardized, parallel kinetic study is essential. This protocol is designed to be self-validating by ensuring that the only significant variable between experiments is the boronic acid isomer.
Objective: To quantify the relative reaction rates and final yields of the four boronic acid isomers in a standardized Suzuki-Miyaura coupling reaction.
Materials:
-
Aryl Halide: 4-Bromoanisole (A common, moderately reactive coupling partner).
-
Boronic Acids (1.2 equivalents):
-
This compound
-
3-(trans-4-Butylcyclohexyl)phenylboronic acid
-
4-(cis-4-Butylcyclohexyl)phenylboronic acid
-
2-(trans-4-Butylcyclohexyl)phenylboronic acid
-
-
Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.5 mol%).
-
Base: 2M aqueous Potassium Carbonate (K₂CO₃) (3.0 equivalents).
-
Solvent: Toluene/Ethanol (4:1 v/v).
-
Internal Standard: Dodecane (for GC-MS analysis).
Experimental Workflow:
Caption: Workflow for comparative kinetic analysis.
Step-by-Step Methodology:
-
Preparation: In each of four identical, argon-flushed reaction vials equipped with a magnetic stir bar, add 4-bromoanisole (1.0 mmol), the solvent mixture (5 mL), and dodecane (0.5 mmol).
-
Isomer Addition: Add the respective boronic acid isomer (1.2 mmol) to each of the four vials.
-
Initiation: To each vial, add the aqueous K₂CO₃ solution (1.5 mL, 3.0 mmol). Then, add the Pd(PPh₃)₄ catalyst (0.005 mmol) to each vial. Seal the vials immediately.
-
Reaction: Place all four vials into a pre-heated reaction block at 80°C and begin vigorous stirring. This is time zero (t=0).
-
Sampling: At each designated time point, withdraw a small aliquot (~50 µL) from each reaction mixture.
-
Quenching & Extraction: Immediately quench each aliquot in a vial containing water (0.5 mL) and diethyl ether (0.5 mL). Vortex thoroughly to extract the organic components.
-
Analysis: Analyze the ether layer of each quenched sample by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Data Processing: Calculate the percent conversion for each time point by comparing the peak area of the 4-bromoanisole starting material to the internal standard. Plot percent conversion versus time to generate kinetic profiles for each isomer. The final time point will provide the reaction yield.
Conclusion and Application in Drug Development
The choice between isomers of a complex building block like this compound is not trivial. Our analysis, grounded in fundamental steric and electronic principles, strongly predicts a reactivity order of para-trans > meta-trans > para-cis > ortho-trans .
For drug development professionals, this has direct implications for process development and cost of goods:
-
High-Throughput Screening: When exploring chemical space, using the most reactive isomer (the benchmark para-trans) ensures higher success rates in initial library synthesis.
-
Process Optimization: If a specific, less reactive isomer is required for a final drug candidate, chemists must anticipate the need for more forcing conditions: higher catalyst loading, stronger bases, higher temperatures, or more sophisticated, sterically-hindered phosphine ligands to overcome the kinetic barrier.[4][5]
-
Impurity Profiling: The slower reactions of hindered isomers may lead to a higher propensity for side reactions, such as protodeboronation (loss of the boronic acid group), which must be monitored and controlled.
By understanding the inherent reactivity differences between these isomers, researchers can make more informed decisions, anticipating challenges and designing more robust, efficient, and scalable synthetic routes from the outset. The provided experimental protocol offers a clear and reliable method for confirming these predictions in a laboratory setting.
References
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Royal Society of Chemistry. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. MDPI. [Link]
-
Distinguishing Between Pathways for Transmetalation in Suzuki−Miyaura Reactions. Journal of the American Chemical Society. [Link]
-
Suzuki reaction. Wikipedia. [Link]
-
The influence of ortho-substituents on the properties of phenylboronic acids. ResearchGate. [Link]
-
Computational study of the transmetalation process in the Suzuki–Miyaura cross-coupling of aryls. ResearchGate. [Link]
-
An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. PubMed. [Link]
-
Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts. [Link]
-
Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]
-
Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. ResearchGate. [Link]
-
Substituent Effects on Rate in Electrophilic Aromatic Substitutions. YouTube. [Link]
-
Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2022 Chemistry| Problem Solved |ChemOrgChem. YouTube. [Link]
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A Senior Application Scientist's Guide to Validating trans-Cyclohexyl Stereochemistry Post-Synthesis
For researchers, medicinal chemists, and professionals in drug development, the precise stereochemical assignment of a synthesized molecule is not merely an academic exercise; it is a critical determinant of its biological activity, safety, and patentability. The rigid, chair-like conformation of the cyclohexyl group, a common scaffold in pharmaceuticals, presents a classic stereochemical challenge: the differentiation of cis and trans isomers. This guide provides an in-depth comparison of the most robust analytical techniques for validating the trans stereochemistry of cyclohexyl groups after synthesis, grounded in experimental data and practical insights.
The Imperative of Stereochemical Integrity
The spatial arrangement of substituents on a cyclohexane ring dictates their interaction with biological targets. A trans isomer, with its substituents on opposite faces of the ring, will present a profoundly different pharmacological profile compared to its cis counterpart. In drug development, an unverified or mixed stereochemistry can lead to inconsistent biological data, off-target effects, and ultimately, the failure of a promising drug candidate. Therefore, rigorous and unambiguous validation of the desired trans stereochemistry is a non-negotiable step in the synthetic workflow.
A Comparative Analysis of Key Validation Techniques
The choice of analytical technique for stereochemical validation depends on several factors, including the nature of the sample, the available instrumentation, and the required level of certainty. Here, we compare the workhorses of stereochemical analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy, Single-Crystal X-ray Crystallography, and Chiral High-Performance Liquid Chromatography (HPLC).
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The First Line of Inquiry
NMR spectroscopy is arguably the most powerful and readily accessible tool for elucidating the stereochemistry of molecules in solution. For cyclohexane derivatives, ¹H NMR, in particular, provides a wealth of information through chemical shifts and spin-spin coupling constants.
The key to differentiating cis and trans isomers on a cyclohexane ring lies in understanding the distinct magnetic environments of axial and equatorial protons. In a chair conformation, axial protons are shielded by the electron clouds of the C-C bonds, causing them to resonate at a higher field (lower ppm) compared to their equatorial counterparts.
However, the most definitive information comes from the vicinal coupling constants (³J). The magnitude of this coupling is dependent on the dihedral angle between the two coupled protons, a relationship described by the Karplus equation.[1]
-
Axial-Axial (a-a) Coupling: Protons in a trans-diaxial arrangement have a dihedral angle of approximately 180°, resulting in a large coupling constant, typically in the range of 7-12 Hz.[2] The observation of a large J-coupling for a proton on the cyclohexyl ring is a strong indicator of its axial position and, by extension, can be used to infer the trans relationship between substituents.
-
Axial-Equatorial (a-e) and Equatorial-Equatorial (e-e) Coupling: These arrangements have smaller dihedral angles (around 60°), leading to significantly smaller coupling constants, usually between 1-5 Hz.[2]
Experimental Insight: When analyzing the ¹H NMR spectrum of a disubstituted cyclohexane, the presence of a signal with a large coupling constant for the proton attached to the carbon bearing a substituent is a hallmark of the trans isomer, where the substituent and the proton on the adjacent carbon are in a diaxial relationship.
While ¹H NMR coupling constants provide strong evidence, the Nuclear Overhauser Effect SpectroscopY (NOESY) experiment offers a direct and unambiguous method for determining the spatial proximity of protons.[3][4][5] The NOESY experiment detects through-space interactions between protons that are close to each other (typically within 5 Å).[6]
In a disubstituted cyclohexane:
-
Cis Isomers: Protons on the same face of the ring (e.g., 1,2-diequatorial or 1,2-diaxial) will show a NOESY cross-peak.
-
Trans Isomers: Protons on opposite faces of the ring will not show a NOESY cross-peak. For a 1,2-trans-disubstituted cyclohexane, a NOESY correlation would be expected between the axial proton at C1 and the axial proton at C2, and between the equatorial proton at C1 and the equatorial proton at C2.[3][4]
II. Single-Crystal X-ray Crystallography: The Gold Standard
When an unambiguous, solid-state determination of the molecular structure is required, single-crystal X-ray crystallography is the definitive technique.[7][8][9] This method provides a precise three-dimensional map of the electron density in a crystal, allowing for the direct visualization of the relative and absolute stereochemistry of all atoms in the molecule.[8][10]
Causality in Experimental Choice: X-ray crystallography is particularly valuable when NMR data is ambiguous, when the molecule is conformationally flexible in solution, or when an absolute stereochemical assignment is necessary for chiral centers. The primary limitation is the requirement for a high-quality single crystal, which can sometimes be challenging to obtain.
III. Chiral High-Performance Liquid Chromatography (HPLC): A Tool for Separation and Quantification
Chiral HPLC is an indispensable technique for the separation of stereoisomers, including the diastereomeric cis and trans isomers of a substituted cyclohexane.[7][11][12] This method utilizes a chiral stationary phase (CSP) that interacts differently with the two isomers, leading to their differential retention and separation.
When to Employ Chiral HPLC: Chiral HPLC is the method of choice when a mixture of cis and trans isomers is suspected or needs to be quantified. It is also a critical tool for monitoring the stereochemical purity of a sample throughout the synthesis and purification process.[7] While it doesn't provide the detailed structural information of NMR or X-ray crystallography, its ability to separate and quantify isomers is unparalleled.
Data Summary and Comparison
| Technique | Principle | Information Provided | Advantages | Limitations |
| ¹H NMR | Nuclear spin and magnetic fields | Connectivity, chemical environment, and through-bond coupling | Rapid, non-destructive, provides detailed structural information in solution | Can be complex to interpret for molecules with overlapping signals |
| 2D NOESY NMR | Nuclear Overhauser Effect | Through-space proximity of protons | Unambiguous determination of relative stereochemistry in solution | Requires longer acquisition times than 1D NMR |
| X-ray Crystallography | Diffraction of X-rays by a crystal lattice | Precise 3D molecular structure, absolute stereochemistry | The "gold standard" for definitive structural assignment[7][8][9] | Requires a suitable single crystal, which can be difficult to grow |
| Chiral HPLC | Differential interaction with a chiral stationary phase | Separation and quantification of stereoisomers | High sensitivity, excellent for purity determination and preparative separation | Does not provide direct structural information |
Experimental Protocols
Protocol 1: ¹H NMR and 2D NOESY Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Ensure adequate signal-to-noise by adjusting the number of scans.
-
Process the data (Fourier transform, phase correction, baseline correction) and integrate all signals.
-
Analyze the multiplicity and coupling constants of the signals corresponding to the cyclohexyl protons. Look for large diaxial couplings (7-12 Hz) as evidence for the trans isomer.
-
-
2D NOESY Acquisition:
-
Set up a standard 2D NOESY experiment.[5]
-
Use a mixing time appropriate for the molecular weight of the compound (typically 500-800 ms for small molecules).[6]
-
Acquire the 2D data with a sufficient number of increments in the indirect dimension to achieve good resolution.
-
Process the 2D data and analyze the cross-peaks. The absence of key NOE correlations between protons expected to be on the same face of the ring in the cis isomer provides strong evidence for the trans configuration.
-
Protocol 2: Single-Crystal X-ray Crystallography
-
Crystallization:
-
Dissolve the purified compound in a minimal amount of a suitable solvent.
-
Employ various crystallization techniques (e.g., slow evaporation, vapor diffusion, layering) with a range of solvent systems to obtain single crystals of sufficient size and quality.
-
-
Data Collection:
-
Mount a suitable single crystal on a goniometer.
-
Collect diffraction data using a single-crystal X-ray diffractometer.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data to obtain the final atomic coordinates and anisotropic displacement parameters.
-
The resulting structure will provide an unambiguous depiction of the trans stereochemistry.
-
Conclusion
The validation of the trans stereochemistry of a cyclohexyl group is a multifaceted process that often benefits from the application of complementary analytical techniques. While ¹H NMR, particularly with the aid of 2D NOESY, provides a powerful and accessible means of elucidation in solution, single-crystal X-ray crystallography remains the ultimate arbiter for definitive structural assignment in the solid state. Chiral HPLC serves as a crucial tool for the separation and quantification of stereoisomers. By judiciously selecting and applying these techniques, researchers can ensure the stereochemical integrity of their synthesized molecules, a cornerstone of successful drug discovery and development.
References
- The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues.
- Part 7: Analytical Techniques for Stereochemistry. Chiralpedia.
- Two-dimensional NMR experiment using NOESY procedure for complexes.
- COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. University of Wisconsin-Madison.
- Determination of absolute configuration using single crystal X-ray diffraction. PubMed.
- Enantiomeric Separation, Absolute Configuration by X-ray Crystallographic Analysis, and Functional Evaluation of Enantiomers of the Dual Ligand, SYA0340 at 5-HT1A and 5-HT7A Receptors. ACS Omega.
- Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. SpringerLink.
- Advances in Chiral Technology for Enantiomer Separation.
- 7.3 2D Gradient NOESY Experiment. University of California, San Diego.
- NOESY and ROESY. University of Missouri.
- ANALYTICAL CHIRAL SEPAR
- NMR: relating coupling constants and major product. Reddit.
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- 4. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
